molecular formula C4H5N3O2 B123453 methyl 1H-1,2,4-triazole-3-carboxylate CAS No. 4928-88-5

methyl 1H-1,2,4-triazole-3-carboxylate

Cat. No.: B123453
CAS No.: 4928-88-5
M. Wt: 127.1 g/mol
InChI Key: QMPFMODFBNEYJH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
Methyl 1H-1,2,4-triazole-3-carboxylate serves as a precursor in the synthesis of several antiviral drugs, most notably Ribavirin. Ribavirin is a broad-spectrum antiviral medication used to treat various viral infections including hepatitis C and respiratory syncytial virus (RSV) . The compound's structure allows for modifications that enhance its antiviral efficacy.

Synthesis Pathways
The synthesis of this compound can be achieved through various methods. One notable method involves the reaction of thiosemicarbazide with oxalic acid, leading to a high yield of the target compound without the need for complex purification steps . This efficient synthesis method is crucial for large-scale production in pharmaceutical applications.

Case Study: Ribavirin Derivatives
Research has demonstrated that derivatives of Ribavirin synthesized from this compound exhibit enhanced antiviral activity. For instance, modifications to the ribonucleoside structure have resulted in compounds with improved efficacy against specific viral strains .

Agricultural Applications

Fungicides and Pesticides
this compound derivatives are explored for their potential as fungicides and pesticides. The triazole ring structure is known for its ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi . Compounds derived from this triazole have shown promising results in laboratory settings against various plant pathogens.

Case Study: Triazole-Based Fungicides
Research indicates that triazole-based fungicides can effectively control diseases in crops such as wheat and barley. These compounds demonstrate a broad spectrum of activity against fungal pathogens while exhibiting low toxicity to plants .

Chemical Research

Crystal Structure Analysis
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. Such analyses provide insights into the molecular interactions and stability of the compound, which are essential for predicting its reactivity and biological activity .

Applications in Organic Synthesis
this compound is also utilized as an intermediate in organic synthesis. Its ability to form stable complexes with metal ions enhances its utility in coordination chemistry and catalysis .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryPrecursor for RibavirinBroad-spectrum antiviral agent
Antiviral derivativesEnhanced efficacy against specific viral strains
Agricultural ChemistryFungicides and pesticidesEffective against plant pathogens
Chemical ResearchOrganic synthesisIntermediate for various chemical reactions
Crystal structure analysisInsights into molecular interactions

Biological Activity

Methyl 1H-1,2,4-triazole-3-carboxylate (MTCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of MTCA, supported by recent research findings and case studies.

Synthesis and Structural Characteristics

MTCA is synthesized through various methods, often involving the reaction of 1H-1,2,4-triazole-3-carboxylic acid with methylating agents. The structural characteristics of MTCA include a triazole ring that is known for its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of MTCA and its derivatives. For instance, research demonstrated that certain alkyl/aryloxymethyl derivatives of triazole compounds exhibited significant cytotoxic effects against leukemia cell lines, including K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells. The compounds showed a dose-dependent response in inhibiting cell proliferation, suggesting their potential as anticancer agents .

Table 1: Cytotoxic Activity of MTCA Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
11eK5625.88Induces apoptosis
11gCCRF-SB3.01Cell cycle arrest
6gK5622.81Inhibition of IMPDH

The mechanism underlying the anticancer activity often involves the inhibition of key enzymes such as inosine monophosphate dehydrogenase (IMPDH), leading to disruption in nucleotide synthesis and subsequent apoptosis in cancer cells .

Antimicrobial Activity

MTCA has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .

Table 2: Antimicrobial Activity of MTCA

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Study 1: Anticancer Efficacy in Leukemia Models

In a controlled study involving acute lymphoblastic leukemia models, MTCA derivatives were administered at varying concentrations. The results indicated a significant reduction in tumor growth rates compared to control groups. Flow cytometry analysis revealed increased apoptotic cell populations in treated groups, confirming the efficacy of these compounds as potential therapeutic agents against leukemia .

Case Study 2: Antimicrobial Screening

A series of MTCA derivatives were screened against common pathogens responsible for hospital-acquired infections. The derivatives demonstrated notable antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. This suggests that MTCA could serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1H-1,2,4-triazole-3-carboxylate, and what yields can be expected under optimal conditions?

  • Answer : Two primary methods are documented:

  • Esterification : Reacting 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic conditions, commonly used for its simplicity and scalability .
  • Hydroxymethylation-Oxidation : Starting with 1H-1,2,4-triazole, hydroxymethylation using formaldehyde and Ba(OH)₂·8H₂O, followed by oxidation and esterification. This route yields ~32% with 98% purity but requires careful control of reaction stoichiometry and purification .
    • Key Factors : Catalyst selection (e.g., Ba(OH)₂·8H₂O), reaction time, and solvent purity significantly impact yield.

Q. What analytical techniques are most effective for characterizing this compound?

  • Answer :

  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbonyl groups. IR validates ester (C=O) and triazole (C-N) bonds .
  • Mass Spectrometry : Molecular ion peaks at m/z 127.10 (molecular weight) confirm purity .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., deviations in C-CH₂-N tetrahedral geometry) .

Q. What safety precautions are required when handling this compound?

  • Answer :

  • Hazards : Skin/eye irritation (H315/H319) and respiratory sensitization (H335). Use N95 masks, gloves, and fume hoods .
  • Storage : Classified as a combustible solid (Storage Code 11); keep in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the low yield (32%) reported in alternative synthetic routes?

  • Answer : Improve yield by:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Ru complexes) for click chemistry applications, as seen in triazole synthesis .
  • Reaction Monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., 3-hydroxymethyl-1,2,4-triazole) and adjust reaction parameters .
  • Purification : Employ column chromatography or recrystallization (e.g., dichloromethane/ether) to reduce side products .

Q. How can contradictions in structural data between sources (e.g., IUPAC naming discrepancies) be resolved?

  • Answer : Discrepancies (e.g., "3-carboxylate" vs. "5-carboxylate" naming) arise from tautomerism. Resolution methods include:

  • Spectral Comparison : Match experimental NMR shifts with computational predictions (DFT) .
  • Single-Crystal Analysis : Confirm regiochemistry via X-ray diffraction, as demonstrated for related triazole esters .

Q. What advanced applications exist for this compound in medicinal chemistry?

  • Answer :

  • Nucleoside Analog Synthesis : Acts as a precursor for Ribavirin and triazole carbohydrazides with antiviral activity .
  • Structure-Activity Studies : Modify the ester group to explore anti-inflammatory or anticancer properties, as seen in diaryltriazole derivatives .

Q. How do deviations from ideal bond angles (e.g., C-CH₂-N = 112.13°) affect reactivity?

  • Answer : Distorted geometries influence:

  • Electrophilicity : Increased susceptibility at the triazole N2 position for nucleophilic attacks .
  • Crystal Packing : Non-covalent interactions (e.g., π-stacking) alter solubility and stability .

Q. What methodologies ensure reproducibility in synthesizing this compound?

  • Answer :

  • Standardized Protocols : Pre-dry solvents, use inert atmospheres, and calibrate equipment (e.g., reflux condensers) .
  • Batch Analysis : Compare multiple batches via HPLC to identify impurity sources (e.g., unreacted starting materials) .

Q. How can computational modeling predict reactivity in downstream applications?

  • Answer :

  • DFT Calculations : Optimize molecular orbitals to identify reactive sites (e.g., ester carbonyl for nucleophilic substitution) .
  • Docking Studies : Simulate interactions with biological targets (e.g., viral polymerases) using SMILES/InChI descriptors .

Q. What are the long-term stability and decomposition pathways of this compound?

  • Answer :
  • Accelerated Stability Testing : Expose samples to heat/humidity and analyze via TGA or GC-MS to detect degradation products (e.g., decarboxylation to 1,2,4-triazole) .
  • Ecotoxicity Assessment : Although limited data exist, evaluate aquatic toxicity using OECD guidelines due to its WGK 3 classification .

Properties

IUPAC Name

methyl 1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPFMODFBNEYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370605
Record name methyl 1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-88-5
Record name Methyl 1H-1,2,4-triazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-1,2,4-Triazole-5-carboxylic acid, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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